molecular formula C18H25NO B5429610 N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide

N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide

Cat. No.: B5429610
M. Wt: 271.4 g/mol
InChI Key: DFCGNFUVYSOSPU-UHFFFAOYSA-N
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Description

N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C18H25NO It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-cyclohexylbenzaldehyde with ethylmagnesium bromide to form 1-(4-cyclohexylphenyl)ethanol.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable reagent such as diiodomethane and zinc-copper couple to yield 1-(4-cyclohexylphenyl)ethylcyclopropane.

    Amidation: The final step involves the conversion of the cyclopropane derivative to the desired carboxamide through reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-cyclohexylphenyl)ethyl]acetamide
  • N-[1-(4-cyclohexylphenyl)ethyl]propionamide

Uniqueness

N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in research.

Properties

IUPAC Name

N-[1-(4-cyclohexylphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-13(19-18(20)17-11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,13,15,17H,2-6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCGNFUVYSOSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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